molecular formula C8H4BrClS B6265672 7-bromo-5-chloro-1-benzothiophene CAS No. 1236538-59-2

7-bromo-5-chloro-1-benzothiophene

Cat. No.: B6265672
CAS No.: 1236538-59-2
M. Wt: 247.5
InChI Key:
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Description

7-bromo-5-chloro-1-benzothiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of bromine and chlorine atoms in the benzothiophene ring can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-chloro-1-benzothiophene can be achieved through various synthetic routes. One common method involves the halogenation of benzothiophene derivatives. For instance, the bromination and chlorination of benzothiophene can be carried out using bromine and chlorine reagents under controlled conditions to introduce the desired substituents at specific positions on the benzothiophene ring.

Another approach involves the use of aryne intermediatesThis method involves the reaction of o-silylaryl triflates with alkynyl sulfides, followed by nucleophilic attack and ring closure to form the benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using bromine and chlorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-chloro-1-benzothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Coupling Reactions: The benzothiophene ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used to replace the halogen atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used to introduce additional halogen atoms or other electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzothiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce benzothiophene oxides.

Mechanism of Action

The mechanism of action of 7-bromo-5-chloro-1-benzothiophene depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-benzothiophene: Lacks the bromine substituent, which may result in different chemical reactivity and biological activity.

    7-bromo-1-benzothiophene: Lacks the chlorine substituent, which can affect its chemical properties and applications.

    5-bromo-1-benzothiophene: Similar to 7-bromo-5-chloro-1-benzothiophene but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine substituents on the benzothiophene ring. This dual substitution can enhance the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5-chloro-1-benzothiophene involves the bromination and chlorination of 1-benzothiophene.", "Starting Materials": [ "1-benzothiophene", "bromine", "chlorine", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Bromination of 1-benzothiophene", "1-benzothiophene is dissolved in acetic acid and bromine is added dropwise with stirring. The reaction mixture is heated to 60-70°C for several hours until the reaction is complete. The product, 7-bromo-1-benzothiophene, is isolated by filtration and washed with water.", "Step 2: Chlorination of 7-bromo-1-benzothiophene", "7-bromo-1-benzothiophene is dissolved in acetic acid and chlorine gas is bubbled through the solution with stirring. The reaction mixture is heated to 60-70°C for several hours until the reaction is complete. The product, 7-bromo-5-chloro-1-benzothiophene, is isolated by filtration and washed with water.", "Step 3: Purification of 7-bromo-5-chloro-1-benzothiophene", "7-bromo-5-chloro-1-benzothiophene is dissolved in a mixture of sulfuric acid and water and hydrogen peroxide is added dropwise with stirring. The reaction mixture is heated to 60-70°C for several hours until the product is purified. The product is isolated by filtration and washed with water and sodium hydroxide solution." ] }

CAS No.

1236538-59-2

Molecular Formula

C8H4BrClS

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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